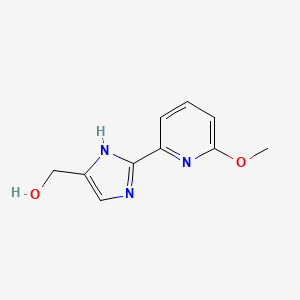
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol is a heterocyclic compound with the molecular formula C10H11N3O2 This compound features both pyridine and imidazole rings, making it a versatile molecule in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-methoxy-2-pyridinecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency. The final product is typically purified through crystallization or chromatography techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(6-Methoxy-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: this compound.
Substitution: 2-(6-Amino-2-pyridyl)imidazole-5-methanol.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Pyridyl)imidazole: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-(6-Methoxy-2-pyridyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its biological activity.
2-(6-Methoxy-2-pyridyl)imidazole-4-methanol: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and hydroxymethyl groups allows for diverse chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
[2-(6-methoxypyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-4-2-3-8(13-9)10-11-5-7(6-14)12-10/h2-5,14H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
OSOPWMALTWOOAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C2=NC=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


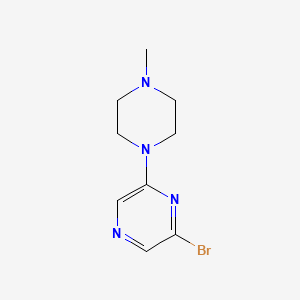
![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
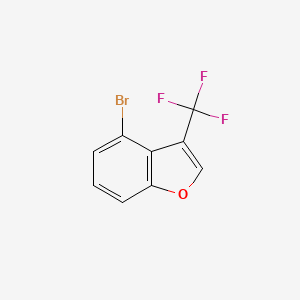
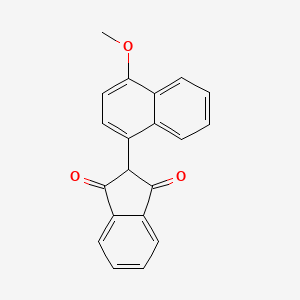
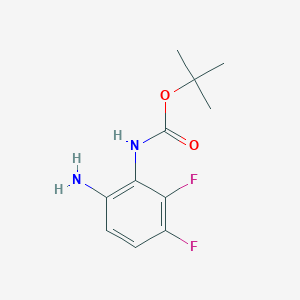
![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
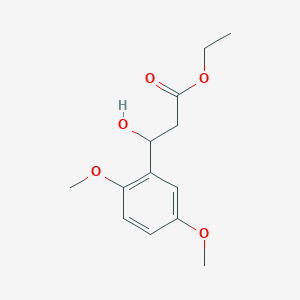

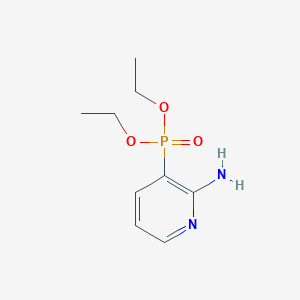

![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
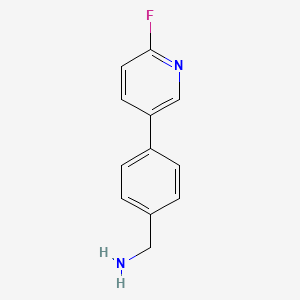

![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
